![molecular formula C19H18F3NOS B2372321 (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1704521-89-0](/img/structure/B2372321.png)
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
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Description
Scientific Research Applications
Neurokinin-3 Receptor Antagonists
This compound is part of a novel class of N-acyl-[3-substituted]-[8-substituted]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines that are selective antagonists to the neurokinin-3 receptor (NK-3) . These compounds are useful as therapeutic agents, particularly in the treatment and/or prevention of a broad array of central nervous system (CNS) and peripheral diseases or disorders .
Treatment of Polycystic Ovary Syndrome (PCOS)
The compound has been used in a method for treating and/or preventing polycystic ovary syndrome (PCOS). This involves the administration of a pharmaceutically effective amount of the compound or a pharmaceutically acceptable solvate thereof .
Synthesis of Aromatic Amides
The compound can be used in the synthesis of aromatic amides. A mechanism-guided discovery of a synthetic methodology enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .
Copper Catalysis
The compound has been used in copper-catalyzed reactions. Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents .
C-C Coupling Reactions
The compound has been used in C-C coupling reactions. The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields .
Large Scale Synthesis
The compound has been synthesized on a gram scale. The gram scale synthesis was performed on 10 mmol of the starting 2-bromo-2,2-difluoroacetamide and the amide was prepared in 79% yield (2.09 g, 7.9 mmol) .
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c1-12-4-2-3-5-13(12)16-8-9-23(10-11-25-16)19(24)14-6-7-15(20)18(22)17(14)21/h2-7,16H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSKCAGFLSOCEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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